molecular formula C16H23NO3 B13906031 Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate

Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate

Cat. No.: B13906031
M. Wt: 277.36 g/mol
InChI Key: WYXOFOCJEXVQTB-UHFFFAOYSA-N
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Description

Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclobutyl ring substituted with benzyloxy and methylamino groups, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclobutyl derivative with benzyloxy and methylamino substituents, followed by esterification with ethyl acetate. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate involves its interaction with specific molecular targets. The benzyloxy and methylamino groups can engage in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[3-benzyloxy-1-(amino)cyclobutyl]acetate
  • Ethyl 2-[3-benzyloxy-1-(dimethylamino)cyclobutyl]acetate
  • Ethyl 2-[3-benzyloxy-1-(ethylamino)cyclobutyl]acetate

Uniqueness

Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

ethyl 2-[1-(methylamino)-3-phenylmethoxycyclobutyl]acetate

InChI

InChI=1S/C16H23NO3/c1-3-19-15(18)11-16(17-2)9-14(10-16)20-12-13-7-5-4-6-8-13/h4-8,14,17H,3,9-12H2,1-2H3

InChI Key

WYXOFOCJEXVQTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CC(C1)OCC2=CC=CC=C2)NC

Origin of Product

United States

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